TEVS serves as a valuable precursor for synthesizing various functional materials with specific properties. Its vinyl group (CH=CH2) and the reactive ethoxy groups (Si-O-CH2-CH3) can undergo various chemical reactions, allowing researchers to tailor the material's characteristics.
TEVS finds applications in surface modification due to its ability to form covalent bonds with various materials. The vinyl group can react with different functional groups on the surface, while the ethoxy groups can hydrolyze to form silanol (Si-OH) groups, which further enhance bonding. This modification process can improve:
TEVS acts as a versatile building block for organic synthesis due to the presence of the vinyl group. This reactive group can participate in various reactions, allowing researchers to synthesize complex organic molecules with specific functionalities. Studies have explored its use in the synthesis of:
The key feature of TEVS's structure is the combination of a vinyl group (H2C=CH-) and a triethylsilyl group (Si(C2H5)3) connected by a silicon atom. The vinyl group introduces unsaturation, making TEVS susceptible to reactions involving double bonds. The triethylsilyl group provides steric hindrance due to the bulky ethyl groups, influencing reactivity and solubility [].
Another notable aspect is the presence of the Si-H bond. Silicon-hydrogen bonds are generally weaker than C-H bonds, making them more reactive. This Si-H bond plays a crucial role in TEVS's reducing ability, a key property discussed later [].
TEVS participates in various chemical reactions due to its functional groups:
H2C=CH-CH3 (propene) + H2C=CHSi(C2H5)3 (TEVS) → H3C-CH2-CH3 (propane) + HSi(C2H5)2(CH=CH2) (silylated propene)
Under specific conditions, TEVS can undergo dehydrogenation, losing a hydrogen molecule to form triethylsilyl ethene (Si(C2H5)3C=CH). This reaction requires catalysts and often produces undesired byproducts.
TEVS can react with alcohols or phenols in the presence of catalysts to form silyl ethers (Si-O-R) []. However, this reaction is less common compared to hydrosilylation.
TEVS does not have a known biological function and is not typically studied in this context. Its mechanism of action is relevant in its chemical reactions, particularly hydrosilylation, where the Si-H bond cleavage and hydrogen transfer are crucial steps.
Triethylvinylsilane can be synthesized through several methods:
Triethylvinylsilane finds applications across various industries:
Interaction studies involving triethylvinylsilane primarily focus on its reactivity with other chemical species. Research indicates that it can interact with moisture, leading to hydrolysis and the formation of silanol groups. This property is crucial for its application in surface modification processes where moisture-curable systems are employed .
Several compounds share structural similarities with triethylvinylsilane. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Vinyltriethoxysilane | (C₂H₅O)₃SiCH=CH₂ | Bifunctional; used as a crosslinking agent |
Triethoxysilane | HSi(OC₂H₅)₃ | Used primarily as a reducing agent |
Vinyltrimethoxysilane | (C₃H₇O)₃SiCH=CH₂ | Similar reactivity; used in polymer applications |
Triethylvinylsilane stands out due to its specific combination of ethoxy groups and a vinyl moiety, allowing for unique reactivity patterns not found in other silanes. Its bifunctional nature enables it to serve dual roles in crosslinking and bonding applications.
Synthetic Approach | Key Reagents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) | Solvent | Green Chemistry Score |
---|---|---|---|---|---|---|---|---|
Sodium Hydride/Trimethyl Borate Method | Sodium hydride, Trimethyl borate, Triethylchlorosilane | 0-10 | 1 | 2-6 | 86-88 | N/A | Tetrahydrofuran | Medium |
Acetylene/Triethoxysilane Method | Acetylene, Triethoxysilane, Catalyst | 80-90 | 0.04-0.07 | 6 | 96.7 | 0.1-1 | Bis(triethoxy)silylethane | Low |
Grignard Reaction Method | Magnesium, Vinyl bromide, Triethylchlorosilane | 25-80 | 1 | 4-12 | 60-85 | N/A | Tetrahydrofuran/Ether | Medium |
Platinum-Catalyzed Hydrosilylation | Platinum catalyst, Alkene, Triethylsilane | 25-100 | 1-50 | 1-24 | 50-90 | 0.01-2 | Various | High |
Cobalt-Catalyzed Method | Cobalt catalyst, Hydrosilane, Terminal alkene | 25 | 1 | 0.25-2 | 80-95 | 0.1 | Alcohols | High |
Rhodium-Catalyzed Method | Rhodium catalyst, Triethylsilane, Alkene | 25-80 | 1 | 1-10 | 70-95 | 0.3-2 | Dichloromethane/Toluene | Medium |
Table 2: Reaction Parameter Optimization for Industrial Scale Production
Parameter | Optimal Range | Effect on Yield | Industrial Considerations |
---|---|---|---|
Temperature | 80-90°C | Critical - decreases >90°C | Energy costs vs yield trade-off |
Pressure | 30-50 kPa | Moderate increase with pressure | Equipment design requirements |
Catalyst Loading | 0.1-1.0 mol% | Plateau after 1 mol% | Cost-effectiveness threshold |
Reaction Time | 2-6 hours | Levels off after 6h | Production throughput balance |
Solvent Type | Anhydrous THF/Alcohols | Major impact on selectivity | Recovery and recycling |
Water Content | <0.1% | Inverse relationship | Moisture control systems |
Substrate Ratio | 1:1.1 (silane:alkene) | Optimal at slight excess alkene | Raw material efficiency |
Table 3: Scale-up Considerations for Triethylvinylsilane Production
Scale Factor | Key Challenges | Equipment Requirements | Typical Yield Loss (%) | Critical Success Factors |
---|---|---|---|---|
Laboratory (1-100g) | Reaction optimization | Standard glassware | 0-2 | Reagent purity |
Pilot Plant (1-10kg) | Heat transfer management | Jacketed reactors | 2-5 | Temperature control uniformity |
Semi-Commercial (10-100kg) | Process control systems | Automated control systems | 3-7 | Mixing efficiency and mass transfer |
Commercial (>1000kg) | Continuous operation | Large-scale reactors with advanced monitoring | 5-10 | Process automation and safety systems |
Triethylvinylsilane undergoes radical polymerization through its vinyl functional group, following conventional free radical chain mechanisms. The compound, with molecular formula C₈H₁₈Si and molecular weight 142.32 g/mol, demonstrates characteristic behavior of vinyl-functional silanes in radical polymerization systems [1] [2].
The radical polymerization of triethylvinylsilane proceeds through standard initiation, propagation, and termination steps. Similar vinylsilanes such as trimethoxyvinylsilane have been extensively studied and show quantitative polymerization at elevated temperatures using radical initiators like dicumyl peroxide [3]. The polymerization involves the consumption of vinyl groups with the formation of carbon-centered radicals that participate in chain propagation.
The overall activation energy for bulk polymerization of related vinylsilanes has been determined to be approximately 112 kilojoules per mole [3]. The polymerization rate expression for similar systems follows the relationship: Rp = k[initiator]⁰·⁶[monomer]¹·⁰, indicating close similarity to conventional radical polymerization involving bimolecular termination mechanisms [3].
Extensive kinetic investigations have been conducted on vinylsilane polymerization systems, providing fundamental understanding of the reaction mechanisms. Electron spin resonance spectroscopy studies have revealed the presence of observable polymer radicals under actual polymerization conditions [3].
The apparent rate constants for propagation and termination have been determined using electron spin resonance techniques. For trimethoxyvinylsilane at 120°C, the propagation rate constant (kp) is 13 liters per mole per second, while the termination rate constant (kt) reaches 3.1 × 10⁴ liters per mole per second [3]. These values demonstrate the high reactivity of the propagating radicals and the rapid termination processes characteristic of vinylsilane systems.
Temperature significantly affects the polymerization kinetics, with the rate constants following Arrhenius behavior. The kinetic studies reveal that the polymerization system maintains living characteristics under controlled conditions, with the stationary concentration of growing chains being approximately 10⁻¹⁰ moles per liter [4].
Chain transfer reactions play a crucial role in controlling the molecular weight distribution of triethylvinylsilane polymers. The chain transfer to monomer is particularly significant in vinylsilane polymerization, leading to the formation of low molecular weight products [3] [5].
The chain transfer constant (Cmtr) for trimethoxyvinylsilane has been determined to be 4.2 × 10⁻² at 120°C [3]. This relatively high chain transfer constant explains the low molecular weight of resulting polymers, with number average molecular weights typically ranging from 2,000 to 4,400 daltons [3].
Chain transfer phenomena in vinylsilane polymerization occur through several mechanisms. The primary pathway involves hydrogen abstraction from the silicon-carbon bond, leading to the formation of silyl radicals that can reinitiate polymerization [6]. The chain transfer mechanism follows the general reaction: P- + XR → PX + R- , where the active center is transferred from the growing polymer chain to another molecule [5].
The effectiveness of chain transfer depends on temperature, with higher temperatures favoring increased chain transfer rates. This temperature dependence affects both the molecular weight distribution and the overall polymerization rate, making chain transfer a critical parameter in controlling polymer properties [7].
Anionic polymerization of triethylvinylsilane and related multivinylsilanes exhibits unique characteristics compared to conventional vinyl monomers. The presence of multiple vinyl groups in the molecule leads to complex cyclopolymerization mechanisms that result in distinctive polymer architectures [8].
The anionic polymerization of methyltrivinylsilane, a structurally related compound, has been extensively studied and provides insights into the behavior of triethylvinylsilane. The polymerization invariably involves cyclopolymerization, leading to the formation of monocyclic and bicyclic ring structures within the polymer backbone [8].
The polymerization proceeds through carbanion intermediates that can attack multiple vinyl groups within the same molecule or adjacent molecules. This intramolecular cyclization competes with intermolecular propagation, leading to complex polymer structures with varying degrees of cross-linking [8].
Isomerization reactions during anionic polymerization of triethylvinylsilane represent a significant mechanistic pathway that affects polymer structure and properties. The isomerization occurs through intramolecular abstraction of protons by the propagating carbanion [8].
The isomerization mechanism involves the abstraction of silylmethyl protons by the propagating end anion, leading to the formation of new carbanion centers. This process has been observed in the polymerization of various vinylsilanes, including trimethylvinylsilane and dimethylphenylvinylsilane [8].
The frequency of isomerization reactions depends on the reaction conditions and the presence of coordinating solvents or additives. The isomerization process affects the regioselectivity of the polymerization and influences the final polymer microstructure [8].
Recent studies have also demonstrated photocatalytic isomerization of vinyl silanes, where contra-thermodynamic E→Z isomerization can be achieved using specific catalysts under light irradiation [9]. This alternative isomerization pathway provides additional control over polymer stereochemistry and properties.
N,N,N',N'-Tetramethylethylenediamine plays a crucial role in anionic polymerization of triethylvinylsilane by dramatically altering the reaction kinetics and selectivity. TMEDA acts as a Lewis base that coordinates with lithium cations, modifying the reactivity of the propagating species [8] [10].
The addition of TMEDA to the polymerization system results in remarkable acceleration of the polymerization rate. In the absence of TMEDA at -10°C, the polymerization of methyltrivinylsilane proceeds extremely slowly, with only 5% polymer formation after 168 hours. However, the presence of TMEDA leads to significant rate enhancement and suppression of gelation reactions [8].
TMEDA affects the selectivity of the polymerization by increasing the preference for propagation over cyclization reactions. This selectivity change results in polymers with higher fractions of remaining vinyl groups. Without TMEDA, approximately 33-34% of the second and third vinyl groups remain unreacted, while in the presence of TMEDA, 62-64% of these groups are preserved [8].
The mechanism of TMEDA action involves the formation of complexes with lithium cations, which affects the aggregation state of the organolithium initiator. The coordination of TMEDA nitrogen atoms to lithium creates clusters of higher reactivity compared to the normal tetrameric or hexameric structures adopted by organolithium compounds [10].
Cationic polymerization of triethylvinylsilane can be achieved through various initiation systems, though it is less commonly employed compared to radical or anionic mechanisms. The cationic polymerization of vinyl compounds typically requires electrophilic initiators and proceeds through carbocation intermediates [11].
The initiation of cationic polymerization can be accomplished using Lewis acids such as aluminum trichloride, tin tetrachloride, boron trifluoride, or titanium tetrachloride. These initiators often require co-initiators such as water, alcohols, or organic halides to generate the active cationic species [11].
The propagation mechanism in cationic polymerization involves the repeated addition of monomer molecules to the growing carbocation. The reaction proceeds through electrophilic attack on the vinyl double bond, leading to the formation of a new carbocation that can continue the polymerization process [11].
Recent advances in cationic polymerization have focused on developing more environmentally friendly initiator systems. Metal-free organocatalysts and hydrogen bond donors have been employed to achieve controlled cationic polymerization under mild conditions [12]. These systems offer advantages in terms of reduced toxicity and improved control over molecular weight distribution.
The development of living cationic polymerization systems has enabled the preparation of well-defined polymers with controlled molecular weights and narrow polydispersity indices. These systems typically operate at low temperatures and require careful exclusion of moisture and other terminating agents [13].
The copolymerization behavior of triethylvinylsilane with various vinyl monomers has been extensively investigated to understand the reactivity relationships and composition control. The relative reactivity of triethylvinylsilane with different comonomers depends on the electronic and steric factors of both monomers [3] [14].
The copolymerization process follows the Mayo-Lewis equation, which describes the instantaneous copolymer composition based on the monomer feed ratio and reactivity ratios. The reactivity ratios provide quantitative measures of the relative reactivities of the two monomers toward the two types of propagating radicals [14].
The copolymerization of trimethoxyvinylsilane with vinyl acetate has been thoroughly studied and provides valuable insights into the behavior of triethylvinylsilane systems. The bulk copolymerization at 120°C yields well-defined copolymerization parameters that characterize the system [3].
The reactivity ratios for the trimethoxyvinylsilane-vinyl acetate system have been determined as r₁ = 1.4 and r₂ = 0.24, where subscript 1 refers to the vinylsilane and subscript 2 to vinyl acetate [3]. These values indicate that trimethoxyvinylsilane shows higher reactivity toward its own radical compared to vinyl acetate, while vinyl acetate exhibits low reactivity toward the vinylsilane radical.
The Q and e parameters, which characterize the general reactivity and polar character of monomers, have been calculated for trimethoxyvinylsilane as Q₁ = 0.084 and e₁ = +0.80 [3]. The low Q value indicates relatively low reactivity, while the positive e value suggests electron-deficient character of the vinyl double bond.
The copolymerization kinetics follow typical free radical behavior, with the overall polymerization rate depending on both monomer concentrations and their respective reactivity ratios. The molecular weight of the copolymers is controlled by the chain transfer processes, similar to homopolymerization systems [3].
The copolymerization of triethylvinylsilane with ethylene represents an important class of reactions for producing functional polyethylene materials. This copolymerization typically requires high pressure and temperature conditions due to the low reactivity of ethylene in free radical polymerization [15].
Ethylene-silane copolymers are produced through free radical mechanisms at pressures ranging from 100 to 700 atmospheres and temperatures between 100 to 300°C. The resulting copolymers are telomers with number average molecular weights ranging from 500 to 10,000 daltons [15].
The copolymerization process involves the use of chain transfer agents to control molecular weight and prevent excessive cross-linking. Common chain transfer agents include acetone, alcohols, and other hydrogen-donating compounds that participate in chain transfer reactions [15].
The composition of ethylene-silane copolymers depends on the feed ratio and the relative reactivity of the two monomers. The vinylsilane content typically ranges from 0.1 to 70% by weight, depending on the desired properties and application requirements [15].
The copolymerization conversion typically reaches 30-90% for each comonomer, with residence times of 20-400 minutes in continuous processes. The resulting copolymers exhibit excellent thermal stability and can be further modified through the reactive silane groups [15].
The quantitative description of copolymerization behavior requires the determination of reactivity ratios and Q-e parameters, which provide fundamental insights into monomer reactivity and selectivity. These parameters are essential for predicting copolymer composition and designing polymerization systems [14].
Reactivity ratios (r₁ and r₂) represent the relative rates of reaction of each monomer with its own radical compared to the other monomer. Values greater than unity indicate preferential reaction with the same monomer, while values less than unity suggest preferential cross-propagation [14].
The Q-e scheme, developed by Alfrey and Price, provides a general framework for predicting copolymerization behavior based on monomer reactivity (Q) and polarity (e). The Q parameter reflects the general reactivity of the monomer, while the e parameter indicates the electron-donating or electron-accepting character [14].
For vinylsilane systems, the Q values are typically low (0.08-0.10), indicating moderate reactivity compared to styrene or methacrylates. The e values are generally positive (+0.7 to +0.9), suggesting electron-deficient character of the vinyl group due to the silicon substitution [3] [14].
The determination of reactivity ratios is typically accomplished using linearization methods such as Fineman-Ross or Kelen-Tudos plots. These methods involve copolymerization experiments at different monomer feed ratios followed by composition analysis of the resulting copolymers [14].
The accuracy of reactivity ratio determination depends on the experimental conditions, including temperature, conversion level, and analytical methods used for composition analysis. Nuclear magnetic resonance spectroscopy and elemental analysis are commonly employed to determine copolymer composition [14].
Parameter | Trimethoxyvinylsilane System | Value |
---|---|---|
r₁ (TMVS/VAc) | Vinyl acetate copolymerization | 1.4 |
r₂ (VAc/TMVS) | Vinyl acetate copolymerization | 0.24 |
Q parameter | General reactivity | 0.084 |
e parameter | Polar character | +0.80 |
Chain transfer constant | At 120°C | 4.2 × 10⁻² |
Flammable;Irritant